molecular formula C30H58O2SSn2 B1601857 2,5-Bis(tributylstannyl)-3,4-ethylenedioxythiophene CAS No. 291308-76-4

2,5-Bis(tributylstannyl)-3,4-ethylenedioxythiophene

Cat. No. B1601857
M. Wt: 720.3 g/mol
InChI Key: IVXQUINNUFGWID-UHFFFAOYSA-N
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Patent
US09159497B2

Procedure details

EDOT (5, 1.42 g, 10 mmol) was dissolved into anhydrous THF (40 ml) and cooled to 0. After stirring at 0 for 15 minutes, LDA (15 mL, 2M, THF/heptane/ethylebenzene) was added for 15 minutes, and after addition was complete, a reaction mixture was heated to room temperature for 1 hour. The reaction mixture was cooled to 0 and tributylstannyl chloride (8.1 ml, 30 mmol) was added thereto, followed by stirring at 0 for 1 hour, and water ethylacetate were added thereto. An organic layer was separated from the reactant and the separated organic layer was washed with water and lastly dried with anhydrous sodium sulfate. The solvent was evaporated under reduced pressure, and thus-obtained residues were purified by flash chromatography using hexane as eluent in silica gel pre-treated with triethylamine to obtain a colorless oil 6 (6.61 g, 92%). 1H NMR (CDCl3, 400 MHz, d/ppm): 4.03-4.02 (d, J=4 Hz, 4H2OCH2CH2O), 1.60-1.40 (m, 12, 2×Sn—(CH2—)3), 1.26-1.20 (m, 12H, 2×Sn—(CH2CH2—)3), 1.00 (m, 12H, 2×Sn—(CH2CH2CH2—)3), 0.83-0.79 (m, 18H, 2×(CH3)3). 13C NMR (CDCl3, 100 MHz, d/ppm): 148.29, 115.81, 64.62, 29.01, 27.20, 13.69, 10.48. C30H58O2SSn2 (720.27): Theoretical value C, 50.03; H, 8.12; S, 4.45; Sn, 32.96; Experimental value C, 50.18; H, 8.08; S, 4.39.
Name
Quantity
1.42 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
tributylstannyl chloride
Quantity
8.1 mL
Type
reactant
Reaction Step Three
Name
water ethylacetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Yield
92%

Identifiers

REACTION_CXSMILES
[CH2:1]1[O:9][C:8]2[C:4](=[CH:5][S:6][CH:7]=2)[O:3][CH2:2]1.[CH2:10]1[CH2:14]O[CH2:12][CH2:11]1.[Li+].CC([N-][CH:20]([CH3:22])[CH3:21])C.[CH2:23]([Sn:27](Cl)([CH2:32][CH2:33][CH2:34][CH3:35])[CH2:28][CH2:29][CH2:30][CH3:31])[CH2:24][CH2:25][CH3:26]>C(OC(=O)C)C.O>[CH2:12]([Sn:27]([CH2:28][CH2:22][CH2:20][CH3:21])([CH2:23][CH2:24][CH2:25][CH3:26])[C:5]1[S:6][C:7]([Sn:27]([CH2:32][CH2:33][CH2:34][CH3:35])([CH2:28][CH2:29][CH2:30][CH3:31])[CH2:23][CH2:24][CH2:25][CH3:26])=[C:8]2[O:9][CH2:1][CH2:2][O:3][C:4]=12)[CH2:11][CH2:10][CH3:14] |f:2.3,5.6|

Inputs

Step One
Name
Quantity
1.42 g
Type
reactant
Smiles
C1COC2=CSC=C2O1
Name
Quantity
40 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Step Three
Name
tributylstannyl chloride
Quantity
8.1 mL
Type
reactant
Smiles
C(CCC)[Sn](CCCC)(CCCC)Cl
Step Four
Name
water ethylacetate
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OC(C)=O.O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at 0 for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0
ADDITION
Type
ADDITION
Details
after addition
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
by stirring at 0 for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
An organic layer was separated from the reactant
WASH
Type
WASH
Details
the separated organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
lastly dried with anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
thus-obtained residues
CUSTOM
Type
CUSTOM
Details
were purified by flash chromatography
ADDITION
Type
ADDITION
Details
pre-treated with triethylamine

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(CCC)[Sn](C=1SC(=C2C1OCCO2)[Sn](CCCC)(CCCC)CCCC)(CCCC)CCCC
Measurements
Type Value Analysis
AMOUNT: MASS 6.61 g
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.